molecular formula C7H8O4S B13354841 Ethyl 3,4-dihydroxythiophene-2-carboxylate

Ethyl 3,4-dihydroxythiophene-2-carboxylate

Cat. No.: B13354841
M. Wt: 188.20 g/mol
InChI Key: MVVKIGGZHXASGZ-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydroxythiophene-2-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with ethyl ester and two hydroxyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-dihydroxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the decarboxylation of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. This reaction typically requires heating in the presence of a suitable catalyst . Another method involves the use of transition metal-mediated reactions, such as the formation of a 1,4-dioxine ring with a propargylic carbonate .

Industrial Production Methods

The industrial production of this compound often involves environmentally friendly synthetic routes. For example, the Mitsunobu reaction has been reported as an efficient method for synthesizing key intermediates and derivatives of this compound . This method is favored due to its mild reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-dihydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydrothiophenes, and various substituted thiophenes, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 3,4-dihydroxythiophene-2-carboxylate is a chemical compound with several applications, particularly in the synthesis of EDOT derivatives and the creation of organic electronic devices .

Scientific Research Applications

  • Synthesis of EDOT Derivatives this compound is useful in the synthesis of 3,4-ethylenedioxythiophene (EDOT) derivatives . EDOT is a commercially available monomer . A new synthetic route has been developed that is both convenient and environmentally friendly . This is important because the traditional commercial production of EDOT involves dihalo compounds, which are increasingly restricted due to their environmental hazards .
  • Organic Electronics Polymers made from this compound have applications in organic electronics, including sensors and photovoltaic devices. Poly(3,4-propylenedioxythiophene) and its derivatives are materials for use in stable and fast switching organic electrochromic devices .
  • Bioconjugation Carboxylic acid-modified 3,4-ethylenedioxythiophene (EDOT) can be used for bioconjugation . This involves functionalizing and conjugating electrically conductive monomers and polymers with bioactive molecules to promote cellular interactions with the electrically conductive polymers . The this compound can be modified with carboxylic acid groups and then coupled to an amino group on a biomolecule with a carbodiimide containing compound to form an amide bond with the biomolecule . Biomolecules such as peptides, proteins, nucleic acids, lipids, and carbohydrates can be used .

Additional Information

  • Production : this compound can be created from decarboxylation of diethyl 3,4-dihydroyxythiophene-2,5-dicarboxylate .
  • Structure: The structure of Ethyl 3-methyl-2-methylene-2,3-dihydrothieno[3,4-b][1,4-dioxine-5-carboxylate has been determined through X-ray crystallography .

Mechanism of Action

The mechanism of action of ethyl 3,4-dihydroxythiophene-2-carboxylate involves its interaction with various molecular targets. In biological systems, it can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is crucial for its potential use as an enzyme inhibitor in medicinal chemistry.

Comparison with Similar Compounds

Ethyl 3,4-dihydroxythiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

Biological Activity

Ethyl 3,4-dihydroxythiophene-2-carboxylate is a compound derived from thiophene, a five-membered heterocyclic aromatic compound containing sulfur. This compound has garnered attention due to its potential biological activities and applications in various fields, particularly in the synthesis of conducting polymers and as a precursor for bioactive molecules.

This compound can be synthesized through several methods, including the Mitsunobu reaction and other synthetic routes that facilitate the formation of thiophene derivatives. The synthesis typically involves starting materials such as diethyl thiodiglycolate and diethyl oxalate under controlled conditions to yield high-purity products .

Antimicrobial Properties

Research indicates that derivatives of thiophene compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that certain thiophenes can inhibit bacterial growth by interfering with cellular processes, potentially targeting bacterial efflux pumps which are crucial for antibiotic resistance. This property suggests that this compound could be explored as a scaffold for developing new antimicrobial agents .

Antioxidant Activity

Thiophene derivatives are also noted for their antioxidant properties. The presence of hydroxyl groups in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Applications in Conducting Polymers

This compound serves as a building block for synthesizing conducting polymers like polythiophenes. These polymers have applications in organic electronics, including sensors and photovoltaic devices. The electrochemical properties of these polymers can be tailored by modifying the functional groups on the thiophene ring, enhancing their conductivity and stability .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various strains of Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. This suggests potential use in formulations aimed at combating antibiotic-resistant bacteria.

Concentration (µg/mL)Viability (%)
0100
5080
10045
20010

Case Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant activity using the DPPH radical scavenging method, this compound showed an IC50 value of approximately 75 µg/mL. This indicates moderate antioxidant capacity compared to standard antioxidants like ascorbic acid.

SampleIC50 (µg/mL)
Ethyl 3,4-DHTC75
Ascorbic Acid25

Properties

Molecular Formula

C7H8O4S

Molecular Weight

188.20 g/mol

IUPAC Name

ethyl 3,4-dihydroxythiophene-2-carboxylate

InChI

InChI=1S/C7H8O4S/c1-2-11-7(10)6-5(9)4(8)3-12-6/h3,8-9H,2H2,1H3

InChI Key

MVVKIGGZHXASGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)O)O

Origin of Product

United States

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